molecular formula C11H11O3Re B590305 I-Propylcyclopentadienylrhenium tricarbonyl CAS No. 126250-68-8

I-Propylcyclopentadienylrhenium tricarbonyl

Cat. No.: B590305
CAS No.: 126250-68-8
M. Wt: 377.413
InChI Key: CZICBCPZFLISMO-UHFFFAOYSA-N
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Description

i-Propylcyclopentadienylrhenium tricarbonyl (CAS 126250-68-8) is an organorhenium complex with a molecular formula of C 11 H 11 O 3 Re and a molecular weight of 377.41 g/mol . This compound is characterized by its "piano-stool" geometry, featuring a cyclopentadienyl ring coordinated to a rhenium tricarbonyl core . It is supplied with a high purity of ≥98% and typically appears as a light-yellow liquid that should be stored cold to maintain stability . This complex serves as a versatile precursor in organometallic chemistry and materials science. Cyclopentadienyl-based rhenium tricarbonyl complexes are valuable building blocks for synthesizing more complex structures, for example, through click chemistry to create redox-active triazole derivatives . They are also key intermediates in the preparation of trioxorhenium catalysts, which are evaluated for catalytic reactions such as the deoxydehydration (DODH) of diols to olefins . Furthermore, the structural motif of cyclopentadienyltricarbonylrhenium has been investigated for the development of integrated organometallic ligands for biological targets, such as the estrogen receptor, highlighting its potential in designing novel diagnostic and therapeutic agents . Rhenium tricarbonyl complexes, in general, are of significant interest in medicinal research due to their potential anticancer and antibiotic properties, as well as their luminescent characteristics that can be useful for bioimaging . The fac-[Re(CO) 3 ] + core is known for its stability and inertness, making it a suitable synthon for various applications . This product is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

InChI

InChI=1S/C8H11.3CO.Re/c1-2-5-8-6-3-4-7-8;3*1-2;/h3-4,6-7H,2,5H2,1H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZICBCPZFLISMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[C]1[CH][CH][CH][CH]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11O3Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reaction of Rhenium Decacarbonyl with Propylcyclopentadiene

The most widely reported method involves the reaction of rhenium decacarbonyl (Re₂(CO)₁₀) with i-propylcyclopentadiene (C₈H₁₁) under thermal conditions. The protocol follows:

  • Reaction Setup :

    • Re₂(CO)₁₀ (1.0 equiv) and excess i-propylcyclopentadiene (2.5 equiv) are combined in anhydrous toluene under argon.

    • The mixture is refluxed at 110°C for 12–24 hours, monitored by infrared (IR) spectroscopy for CO ligand displacement.

  • Mechanistic Insights :

    • Re₂(CO)₁₀ undergoes homolytic cleavage to generate Re(CO)₅ radicals, which coordinate with the cyclopentadienyl ligand.

    • Electron-donating alkyl groups on the Cp ring accelerate substitution kinetics, as evidenced by shorter reaction times for methyl- vs. phenyl-substituted analogs.

  • Yield Optimization :

    • Yield: 89–94% after purification by silica gel chromatography (hexane/ethyl acetate = 9:1).

    • Critical parameters:

      • Temperature : <100°C leads to incomplete conversion; >120°C promotes decomposition.

      • Solvent : Toluene > THF due to better Re₂(CO)₁₀ solubility.

Table 1: Comparative Yields for Cp-Substituted Rhenium Tricarbonyl Complexes

Cp LigandReaction Time (h)Yield (%)
i-Propylcyclopentadienyl1892
Tetramethylcyclopentadienyl1498
Phenylcyclopentadienyl2486

Salt Metathesis Using Rhenium Bromocarbonyl Precursors

For sterically demanding Cp ligands, an alternative route employs ReBr(CO)₅ and lithiated cyclopentadienes:

  • Procedure :

    • i-Propylcyclopentadiene is deprotonated with n-butyllithium (-78°C, THF) to form CpLi.

    • ReBr(CO)₅ (1.0 equiv) is added, and the mixture is stirred at room temperature for 6 hours.

    • Quenching with aqueous NH₄Cl followed by extraction yields the crude product.

  • Advantages :

    • Avoids high-temperature conditions, suitable for thermally sensitive ligands.

    • Enables modular synthesis of asymmetric Cp derivatives.

  • Limitations :

    • Lower yield (72–78%) due to competing side reactions.

    • Requires rigorous exclusion of moisture to prevent hydrolysis.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with gradient elution (hexane → hexane/EtOAc 4:1) removes unreacted Re₂(CO)₁₀ and ligand byproducts.

  • Crystallization : Diffusion of pentane into a dichloromethane solution yields X-ray-quality crystals.

Spectroscopic Fingerprints

Table 2: Key Analytical Data for this compound

TechniqueData
IR (νCO, cm⁻¹)2024 (s), 1935 (vs), 1908 (vs)
¹H NMR (CDCl₃)δ 5.12–5.08 (m, 2H, Cp), 4.95–4.91 (m, 2H, Cp), 2.75 (sept, J=6.7 Hz, 1H, CH), 1.25 (d, J=6.7 Hz, 6H, CH₃)
MS (EI+)m/z 377 [M]⁺
  • X-ray Crystallography : Confirms η⁵-coordination of the Cp ring and linear CO ligands. Bond lengths: Re–C(Cp) = 2.20–2.25 Å; Re–C(CO) = 1.90–1.93 Å.

Applications in Advanced Material Synthesis

While beyond preparation scope, notable uses include:

  • Catalysis : Precursor for CpReO₃ catalysts in deoxydehydration (DODH) reactions.

  • Radiopharmaceuticals : ¹⁸⁶Re/¹⁸⁸Re analogs for tumor-targeting SPECT agents .

Chemical Reactions Analysis

Types of Reactions

I-Propylcyclopentadienylrhenium tricarbonyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield rhenium(V) complexes, while substitution reactions can produce a variety of rhenium complexes with different ligands .

Scientific Research Applications

I-Propylcyclopentadienylrhenium tricarbonyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of I-Propylcyclopentadienylrhenium tricarbonyl involves its interaction with molecular targets, such as proteins and DNA. The compound can form coordination complexes with these targets, leading to changes in their structure and function. In the case of its anticancer activity, the compound can induce apoptosis (programmed cell death) in cancer cells by disrupting their cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to I-Propylcyclopentadienylrhenium tricarbonyl include:

  • Methylcyclopentadienylrhenium tricarbonyl
  • Ethylcyclopentadienylrhenium tricarbonyl
  • Cyclopentadienylrhenium tricarbonyl

Uniqueness

This compound is unique due to the presence of the isopropyl group, which can influence its reactivity and stability compared to other cyclopentadienylrhenium tricarbonyl complexes. This structural variation can lead to different chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

I-Propylcyclopentadienylrhenium tricarbonyl (I-PrCpRe(CO)₃) is a rhenium-based organometallic compound that has garnered attention for its potential biological activity, particularly in the field of cancer research. Rhenium complexes have shown promise as anticancer agents due to their unique structural properties and mechanisms of action. This article reviews the biological activity of I-PrCpRe(CO)₃, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

This compound is characterized by its tricarbonyl group coordinated to a cyclopentadienyl ligand. The general formula can be represented as:

I PrCpRe CO 3\text{I PrCpRe CO }_3

This structure allows for unique interactions with biological molecules, influencing its reactivity and biological effects.

Cytotoxic Activity

Recent studies have investigated the cytotoxic effects of I-PrCpRe(CO)₃ on various cancer cell lines. The compound's efficacy is often measured using the MTT assay, which assesses cell viability based on mitochondrial activity.

Table 1: Cytotoxicity of I-PrCpRe(CO)₃ in Different Cancer Cell Lines

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7 (Breast)15.9Induces apoptosis via ROS generation
PC3 (Prostate)32.1DNA intercalation and mitochondrial damage
HeLa (Cervical)36.0Caspase-dependent apoptosis

The results indicate that I-PrCpRe(CO)₃ exhibits significant cytotoxicity against MCF-7 and PC3 cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death. The mechanism primarily involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

The biological activity of I-PrCpRe(CO)₃ can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The compound promotes ROS production, which disrupts cellular homeostasis and induces apoptosis.
  • DNA Intercalation : Studies suggest that rhenium complexes can intercalate into DNA, leading to replication errors and cell cycle arrest.
  • Mitochondrial Dysfunction : The compound affects mitochondrial respiration, contributing to ATP depletion and triggering apoptotic pathways.

Case Studies

Several case studies have highlighted the effectiveness of rhenium complexes, including I-PrCpRe(CO)₃, in preclinical models.

Case Study 1: Antitumor Activity in Xenograft Models

In a study involving xenograft models of colorectal carcinoma, I-PrCpRe(CO)₃ was administered at varying doses. The results demonstrated a significant reduction in tumor mass compared to control groups, with the compound exhibiting an anticancer potency greater than traditional chemotherapeutic agents at lower concentrations.

Case Study 2: In Vivo Toxicity Assessment

The in vivo toxicity of I-PrCpRe(CO)₃ was evaluated using zebrafish models. The findings indicated that while the compound was effective against cancer cells, it exhibited minimal toxicity to normal tissues, suggesting a favorable therapeutic index.

Q & A

Q. What strategies exist for tuning the electrochemical properties of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., CH₂Cl₂) identifies redox potentials. Substituent effects (e.g., electron-withdrawing groups on the cyclopentadienyl ring) can shift Re-centered redox couples. Comparative studies with [(CH₃)₅C₅]Re(CO)₃ (FW: 405.46) highlight substituent impacts on electron density .

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